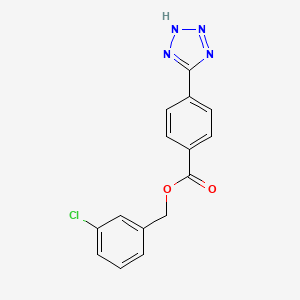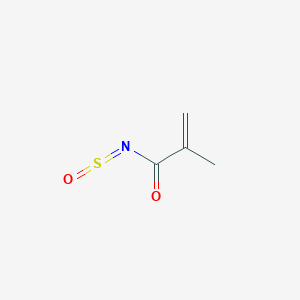phosphane CAS No. 144685-33-6](/img/structure/B12542746.png)
[3-(2-Methoxyethoxy)propyl](diphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethoxy)propylphosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a propyl chain substituted with a 2-methoxyethoxy group and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)propylphosphane typically involves the reaction of diphenylphosphine with a suitable alkylating agent. One common method is the reaction of diphenylphosphine with 3-chloro-1-(2-methoxyethoxy)propane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of 3-(2-Methoxyethoxy)propylphosphane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyethoxy)propylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.
Coordination: The phosphane group can coordinate to transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Products vary depending on the substituent introduced.
Coordination: Metal-phosphane complexes are formed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-Methoxyethoxy)propylphosphane is used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals makes it valuable in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology and Medicine
While specific biological applications of 3-(2-Methoxyethoxy)propylphosphane are less documented, phosphane derivatives are generally explored for their potential in drug development and as probes in biochemical studies.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalysis also makes it valuable in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethoxy)propylphosphane primarily involves its ability to coordinate to metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The phosphane group can donate electron density to the metal, stabilizing different oxidation states and intermediates during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphane: Another common phosphane ligand, but without the 2-methoxyethoxy group.
3-(2-Methoxyethoxy)propylphosphane: Similar structure but with only one phenyl group.
3-(2-Methoxyethoxy)propylphosphane: Similar structure but with a methyl group instead of phenyl groups.
Uniqueness
The presence of the 2-methoxyethoxy group in 3-(2-Methoxyethoxy)propylphosphane provides unique solubility and steric properties compared to other phosphane ligands. This can influence its reactivity and the stability of the metal complexes it forms, making it a valuable ligand in specific catalytic applications.
Propiedades
Número CAS |
144685-33-6 |
|---|---|
Fórmula molecular |
C18H23O2P |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
3-(2-methoxyethoxy)propyl-diphenylphosphane |
InChI |
InChI=1S/C18H23O2P/c1-19-14-15-20-13-8-16-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
Clave InChI |
XLYDNNJMPOEMFM-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


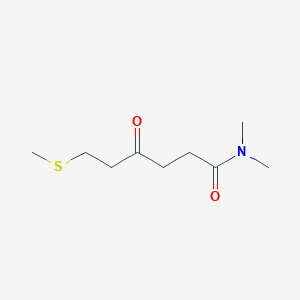
![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
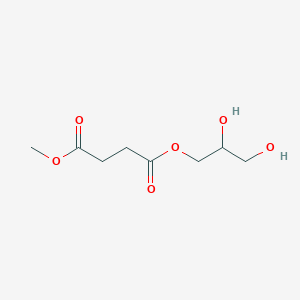

![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)

![1-Butanamine, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12542686.png)
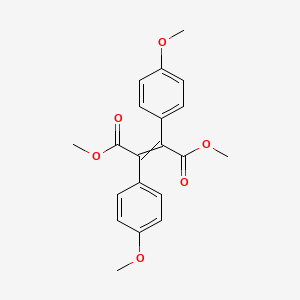

![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
